molecular formula C64H66 B14199842 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene CAS No. 873203-73-7

1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene

Cat. No.: B14199842
CAS No.: 873203-73-7
M. Wt: 835.2 g/mol
InChI Key: JDZIOLPUHFCGFU-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene is a derivative of pyrene, an aromatic hydrocarbon known for its unique optical and electronic properties. This compound is characterized by the presence of four 2-(4-tert-butylphenyl)ethenyl groups attached to the pyrene core at positions 1, 3, 6, and 8. The incorporation of these substituents enhances the compound’s fluorescence and thermal stability, making it a valuable material for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene involves its interaction with molecular targets through its aromatic core and substituents. The compound’s fluorescence is mediated by solvent polarity, which affects vibronic coupling and emission band intensities. This property is exploited in various applications, including sensing and imaging .

Properties

CAS No.

873203-73-7

Molecular Formula

C64H66

Molecular Weight

835.2 g/mol

IUPAC Name

1,3,6,8-tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene

InChI

InChI=1S/C64H66/c1-61(2,3)51-29-17-43(18-30-51)13-25-47-41-48(26-14-44-19-31-52(32-20-44)62(4,5)6)56-39-40-58-50(28-16-46-23-35-54(36-24-46)64(10,11)12)42-49(57-38-37-55(47)59(56)60(57)58)27-15-45-21-33-53(34-22-45)63(7,8)9/h13-42H,1-12H3

InChI Key

JDZIOLPUHFCGFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C=CC6=CC=C(C=C6)C(C)(C)C)C=CC7=CC=C(C=C7)C(C)(C)C)C=CC8=CC=C(C=C8)C(C)(C)C

Origin of Product

United States

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